molecular formula C20H21F3N2O4 B2953239 Ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881932-77-0

Ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B2953239
CAS No.: 881932-77-0
M. Wt: 410.393
InChI Key: GSZPZSNRTDDCFC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline-3-carboxylate derivative featuring a 4-methoxycarbonylpiperidin-1-yl substituent at position 4 and a trifluoromethyl (CF₃) group at position 7 of the quinoline core. Quinoline derivatives are renowned for their diverse pharmacological activities, including antibacterial, anticancer, and antiviral properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methoxycarbonylpiperidinyl moiety may influence binding affinity and solubility .

Properties

IUPAC Name

ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4/c1-3-29-19(27)15-11-24-16-10-13(20(21,22)23)4-5-14(16)17(15)25-8-6-12(7-9-25)18(26)28-2/h4-5,10-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZPZSNRTDDCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N3CCC(CC3)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a quinoline core substituted with a trifluoromethyl group and a piperidine moiety. Its molecular formula is C18H20F3N3O3C_{18}H_{20}F_3N_3O_3, and it has a molecular weight of approximately 393.37 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20F3N3O3C_{18}H_{20}F_3N_3O_3
  • Molecular Weight : 393.37 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of cellular proliferation through apoptosis induction. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.
  • Case Studies :
    • A study conducted on zebrafish embryos demonstrated that related quinoline derivatives significantly inhibited growth, suggesting potential use as anticancer agents .
    • In vitro assays revealed that compounds with similar structures displayed lower LC50 values compared to standard chemotherapeutics like cisplatin, indicating higher potency .

Toxicity Profile

While exploring the biological activity, it is crucial to consider the toxicity associated with these compounds. The toxicity assessments conducted on zebrafish embryos showed varying levels of toxicity among different derivatives, with some exhibiting significant apoptotic activity .

Data Table: Comparative Biological Activity

Compound NameStructureLC50 (μM)Anticancer ActivityToxicity
Quinoline Derivative 1Structure14.14High (compared to cisplatin)Moderate
This compoundStructureTBDTBDTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities References
Target Compound : Ethyl 4-(4-methoxycarbonylpiperidin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate 4: 4-methoxycarbonylpiperidin-1-yl
7: CF₃
412.35 (calc.) Enhanced lipophilicity (CF₃), potential improved solubility (piperidinyl ester)
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate 4: -OH
7: CF₃
285.22 Reactive hydroxyl group at C4; prone to O/N-acylation
Ethyl 4-(dimethylamino)-7-(trifluoromethyl)quinoline-3-carboxylate 4: -N(CH₃)₂
7: CF₃
312.29 Basic dimethylamino group; potential for enhanced cellular uptake
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate 4: -Cl
7: CF₃
307.71 Key intermediate for nucleophilic substitution reactions (e.g., piperidinyl introduction)
Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate 4: -(2-hydroxyphenyl)amino
7: CF₃
376.33 Hydrogen-bonding capacity via phenolic -OH; possible DNA intercalation
Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-triazol-4-yl]methoxy}-8-CF₃-quinoline-3-carboxylate 4: triazolylmethoxy
8: CF₃
511.31 Bulky triazole substituent; crystal packing via C-H⋯N/F/O interactions

Structural and Electronic Effects

  • Trifluoromethyl Group : The CF₃ group at position 7 is a consistent feature across analogs, contributing to electron-withdrawing effects and metabolic resistance. Its position (C7 vs. C8) influences steric interactions; for example, C8-CF₃ in leads to distinct crystal packing .
  • C4 Substitution: 4-Methoxycarbonylpiperidinyl: Introduces a sterically demanding, polar group. The ester moiety (-COOCH₃) may facilitate hydrolysis to a carboxylic acid, altering solubility . 4-Hydroxy: Highly reactive; forms acylated derivatives (e.g., chloroacetate or pyranoquinolinediones) under mild conditions . 4-Chloro: A versatile leaving group for nucleophilic substitution, enabling modular synthesis of analogs .

Reactivity and Stability

  • Hydrolysis : The 4-methoxycarbonylpiperidinyl group may hydrolyze to a carboxylic acid under basic conditions, similar to ethyl 4-hydroxy derivatives forming N-acylated products .
  • Photostability : Trifluoromethyl groups generally enhance UV stability compared to halogens (e.g., -Cl or -F) .

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